molecular formula C19H14Cl2N4S B14123612 (2Z)-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile

(2Z)-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile

Cat. No.: B14123612
M. Wt: 401.3 g/mol
InChI Key: JWUXGJXBCUJQMK-UQQQWYQISA-N
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Description

(E)-4-(2,4-dichlorophenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, dichlorophenyl, and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,4-dichlorophenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzene.

    Formation of the Carbohydrazonoyl Cyanide Group: This step involves the reaction of the thiazole intermediate with ethyl isocyanide and hydrazine hydrate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2,4-dichlorophenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(E)-4-(2,4-dichlorophenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (E)-4-(2,4-dichlorophenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
  • (E)-4-(2,4-dichlorophenyl)-N-(4-phenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Uniqueness

(E)-4-(2,4-dichlorophenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C19H14Cl2N4S

Molecular Weight

401.3 g/mol

IUPAC Name

(2Z)-4-(2,4-dichlorophenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C19H14Cl2N4S/c1-2-12-3-6-14(7-4-12)24-25-17(10-22)19-23-18(11-26-19)15-8-5-13(20)9-16(15)21/h3-9,11,24H,2H2,1H3/b25-17-

InChI Key

JWUXGJXBCUJQMK-UQQQWYQISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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